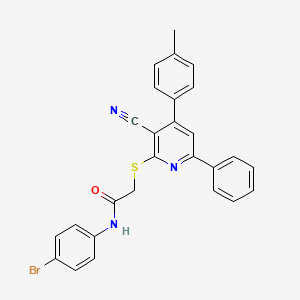
3-Amino-5-fluoroisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-fluoroisonicotinic acid is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of isonicotinic acid, where the amino group is positioned at the 3rd carbon and the fluorine atom at the 5th carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid derivatives followed by amination. One common method includes the reaction of 3,5-difluoroisonicotinic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature, followed by purification steps such as crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Nitro- or nitroso-isonicotinic acid derivatives.
Reduction: Amino-isonicotinic acid derivatives.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-fluoroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoroisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways and targets would vary based on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoronicotinic acid: Similar structure but with the amino group at the 2nd position.
3,5-Difluoroisonicotinic acid: Contains two fluorine atoms at the 3rd and 5th positions.
3-Aminoisonicotinic acid: Lacks the fluorine atom.
Uniqueness
3-Amino-5-fluoroisonicotinic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination can enhance its chemical reactivity and biological activity compared to other isonicotinic acid derivatives. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the amino group can provide sites for further functionalization .
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
3-amino-5-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,8H2,(H,10,11) |
InChI Key |
UZCIYYRWPMXZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)




![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(2,5-dimethylphenyl)nicotinonitrile](/img/structure/B11783609.png)
![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)

![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)



![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)

